molecular formula C14H28N2O2 B6340433 tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 1221341-56-5

tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

Cat. No. B6340433
CAS RN: 1221341-56-5
M. Wt: 256.38 g/mol
InChI Key: YVSXCKGFZTWVQS-UHFFFAOYSA-N
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Description

The compound is a derivative of tert-butyl carbamate, which is a common protecting group in organic synthesis . It contains a pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure would likely feature a carbamate group (OC(O)NR2) attached to a tert-butyl group, with the nitrogen atom also bonded to a 2-methyl-3-aminopropane group .


Chemical Reactions Analysis

As a carbamate, this compound would likely undergo reactions typical of carbamates, such as hydrolysis under acidic or basic conditions . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl carbamates are generally stable and resistant to hydrolysis, while pyrrolidines are basic due to the nitrogen atom .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

TBSI serves as an intermediate in various synthetic pathways. Researchers have explored its utility in the following contexts:

    Complex Molecule Synthesis: TBSI has been employed in the synthesis of complex drug-like molecules using highly functionalized organozinc reagents .

    Asymmetric Hydrogenation: A novel rhodium-catalyzed asymmetric hydrogenation process involving TBSI has been reported, leading to the formation of a tertiary carbinamide .

Antibiotic Development

TBSI plays a role in the synthesis of ceftolozane, an antibiotic used to combat bacterial infections. Its strategic placement in the synthetic pathway contributes to the overall efficiency of ceftolozane production .

Conclusion

TBSI’s diverse applications highlight its versatility and potential impact across multiple scientific domains. Further research and exploration are essential to fully unlock its capabilities.

PDBeChem: TBSI Synthesis of Complex Druglike Molecules by the Use of Highly Functionalized Bench-Stable Organozinc Reagents Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)­amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}­ethyl)­carbamate Orphan Designation for TBSI in Myelofibrosis Treatment

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

tert-butyl 2-methyl-3-(2-pyrrolidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-12(13(17)18-14(2,3)4)11-15-7-10-16-8-5-6-9-16/h12,15H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSXCKGFZTWVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN1CCCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

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